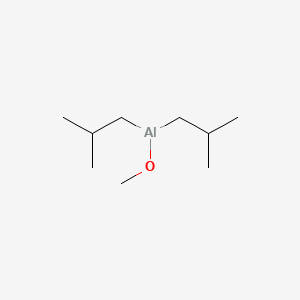
Diisobutylmethoxyaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisobutylmethoxyaluminium is an organoaluminium compound with the molecular formula C₉H₂₁AlO. It is known for its utility in organic synthesis and various industrial applications. This compound is characterized by its ability to participate in a range of chemical reactions, making it a valuable reagent in the field of chemistry.
Vorbereitungsmethoden
The synthesis of diisobutylmethoxyaluminium typically involves the reaction of aluminium with isobutyl groups and methoxy groups under controlled conditions. One common method includes the reaction of aluminium isopropoxide with isobutyl alcohol in the presence of a catalyst. The reaction conditions often require an inert atmosphere to prevent oxidation and ensure the purity of the product .
Analyse Chemischer Reaktionen
Diisobutylmethoxyaluminium undergoes various types of chemical reactions, including reduction, substitution, and complexation. It is particularly known for its reducing properties, making it useful in the reduction of esters to aldehydes. Common reagents used in these reactions include diisobutylaluminium hydride and other organoaluminium compounds. The major products formed from these reactions are typically aldehydes and alcohols .
Wissenschaftliche Forschungsanwendungen
Diisobutylmethoxyaluminium has a wide range of applications in scientific research. In chemistry, it is used as a reducing agent and a catalyst in various organic synthesis reactions. In the field of materials science, it is employed in the preparation of high-purity alumina materials, which are used in ceramics, coatings, and catalyst supports .
Wirkmechanismus
The mechanism of action of diisobutylmethoxyaluminium involves its ability to donate electrons and participate in reduction reactions. The aluminium center in the compound acts as a Lewis acid, coordinating with electron-rich species and facilitating the transfer of electrons. This property is crucial in its role as a reducing agent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Diisobutylmethoxyaluminium can be compared to other organoaluminium compounds such as diisobutylaluminium hydride (DIBAL-H) and triisobutylaluminium. While all these compounds share similar reducing properties, this compound is unique in its specific reactivity and the types of reactions it can facilitate. DIBAL-H, for example, is primarily used for the reduction of esters to aldehydes, whereas this compound has a broader range of applications .
Similar Compounds
- Diisobutylaluminium hydride (DIBAL-H)
- Triisobutylaluminium
- Aluminium isopropoxide
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Eigenschaften
CAS-Nummer |
3183-64-0 |
|---|---|
Molekularformel |
C9H21AlO |
Molekulargewicht |
172.24 g/mol |
IUPAC-Name |
methoxy-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/2C4H9.CH3O.Al/c2*1-4(2)3;1-2;/h2*4H,1H2,2-3H3;1H3;/q;;-1;+1 |
InChI-Schlüssel |
PQYRGTGTFRXFEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[Al](CC(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S,10bR)-6-[4-(fluoromethylsulfanyl)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B13826703.png)
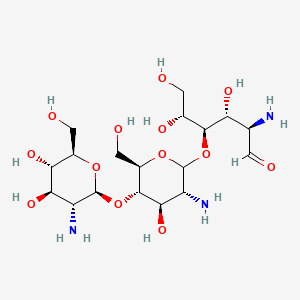
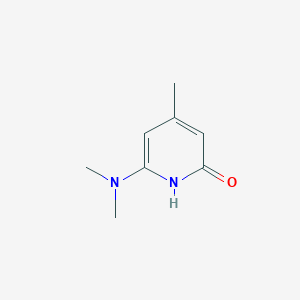
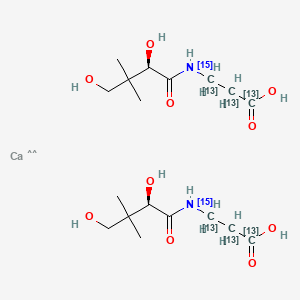
![5-ethyl-4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,6-diphenylpyridin-2-one](/img/structure/B13826718.png)
![[(1'R,3'R,4'R,5'R,6'R,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13826726.png)


![N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13826741.png)
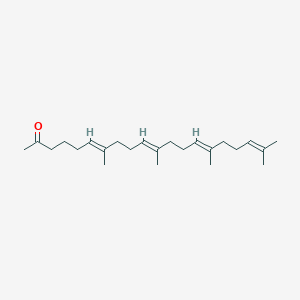
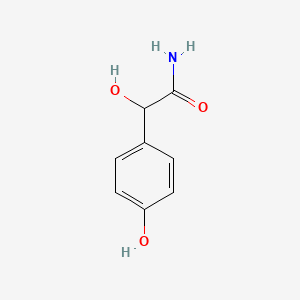
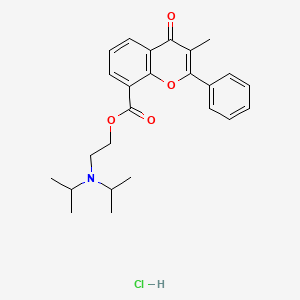

![(3R,4S,5S,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13826770.png)
